![molecular formula C14H16N2O B3025004 (-)-2-Cyano-6-phenyloxazolopiperidine CAS No. 88056-92-2](/img/structure/B3025004.png)
(-)-2-Cyano-6-phenyloxazolopiperidine
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, the yield, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Substituted Piperidines
(-)-2-Cyano-6-phenyloxazolopiperidine has been identified as a stable chiral 1,4-dihydropyridine equivalent, beneficial in the asymmetric synthesis of substituted piperidines. This compound has shown efficacy in stereoselective reactions and is involved in various chemical processes such as addition to CO, annulation, cyclization, and replacement reactions (Bonin et al., 2003).
Synthesis of Spirocyclic Aminochroman Derivatives
The compound has been used in the enantioselective synthesis of spirocyclic aminochroman derivatives. This process involves the use of (-)-2 and (+)-2 forms of 2-cyano-6-phenyloxazolopiperidine for the preparation of amines, contributing to the development of related spirocyclic compounds (Pavé et al., 2003).
Synthesis of Pyridinone and Piperidine Derivatives
This compound has also been instrumental in synthesizing various pyridinone and piperidine derivatives. The chemical reactions involved include acidic hydrolysis and treatment with calcium hypochlorite, leading to the generation of new compounds with potential applications in different scientific domains (Shatsauskas et al., 2017).
Development of Benzoxazolone Derivatives
In the pharmaceutical field, benzoxazolone derivatives, which have a broad spectrum of biological activities, are synthesized using (-)-2-Cyano-6-phenyloxazolopiperidine. This synthesis approach is crucial due to the limited diversity and accessibility issues of traditionally used methods (Ram & Soni, 2013).
Synthesis of Cyanopyridine Derivatives
The synthesis of cyanopyridine derivatives, which exhibit significant biological and therapeutic activities, also involves the use of (-)-2-Cyano-6-phenyloxazolopiperidine. These derivatives have applications in pharmaceuticals and agriculture (Akbari, 2018).
Cyclohydrocarbonylation-based Piperidine Synthesis
A cyclohydrocarbonylation-based strategy utilizing this compound has been developed for synthesizing poly-substituted piperidines. This method is significant for producing enantiomerically pure piperidines with diverse substitutions (Arena et al., 2011).
Wirkmechanismus
Safety and Hazards
This involves understanding the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact .
For a specific compound like “(-)-2-Cyano-6-phenyloxazolopiperidine”, you would need to look up these details in scientific literature or databases. If you have access to a library or a database like PubMed, Scopus, Web of Science, or Google Scholar, you can search for the compound’s name or its CAS registry number. You can also use tools like Connected Papers or Elicit to find relevant papers .
Eigenschaften
IUPAC Name |
(3R,5S,8aR)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12-,13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNZGZXHZLEN-MELADBBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@@H](C1)OC[C@H]2C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-2-Cyano-6-phenyloxazolopiperidine | |
CAS RN |
88056-92-2 | |
Record name | (-)-2-Cyano-6-phenyloxazolopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (-)-2-Cyano-6-phenyloxazolopiperidine valuable in organic synthesis?
A1: (-)-2-Cyano-6-phenyloxazolopiperidine serves as a chiral 1,4-dihydropyridine equivalent, making it an effective building block for synthesizing substituted piperidines in an asymmetric manner []. This is particularly valuable in pharmaceutical research, as many drugs contain chiral piperidine moieties, and their biological activity is often enantiomer-dependent.
Q2: How is (-)-2-Cyano-6-phenyloxazolopiperidine used to access spirocyclic compounds?
A2: Researchers have successfully utilized (-)-2-Cyano-6-phenyloxazolopiperidine to prepare enantiomerically pure spirocyclic aminochroman derivatives []. This was achieved by exploiting the CN(R,S) methodology, demonstrating the compound's utility in constructing complex ring systems.
Q3: Can you provide an example of a specific synthetic application of (-)-2-Cyano-6-phenyloxazolopiperidine?
A3: (-)-2-Cyano-6-phenyloxazolopiperidine has been successfully employed in the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives []. This was achieved through a two-step process involving the generation of imine salts followed by a reductive-cyclization procedure. This example highlights the compound's versatility in synthesizing complex spirocyclic systems.
Q4: Are there any alternative synthetic routes that leverage (-)-2-Cyano-6-phenyloxazolopiperidine's reactivity?
A4: Beyond the previously mentioned examples, (-)-2-Cyano-6-phenyloxazolopiperidine can be utilized in synthesizing various other compounds. For instance, it has been employed in synthesizing optically pure pipecolic acid and its derivatives []. This involved a diastereoselective alkylation step, highlighting the compound's utility in generating diverse piperidine-containing structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.